(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate
Description
Properties
IUPAC Name |
[(2S)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUXANXVHLGQT-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])O[C@@H](CC(=O)O)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Derivatization from L-Serine
L-Serine serves as an ideal starting material due to its inherent (S)-configuration. The synthesis proceeds as follows:
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Protection of functional groups :
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Quaternary ammonium formation :
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Carboxyl group deprotection :
Key data :
Route 2: Asymmetric Synthesis via Evans’ Oxazolidinone
For laboratories without access to L-serine, asymmetric synthesis provides an alternative:
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Aldol reaction : Glyoxylic acid and trimethylamine are condensed with a chiral Evans’ oxazolidinone auxiliary to establish the (S)-configuration.
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Reductive amination : The intermediate amine is methylated using formaldehyde and sodium cyanoborohydride.
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Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent.
Key data :
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Temperature sensitivity: Reactions must be maintained below 0°C during methylation to prevent racemization.
Preparation of Tetradecyl Phosphate
The hydrophobic tetradecyl phosphate moiety is synthesized via phosphorylation of 1-tetradecanol:
Phosphorochloridate Method
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Reaction with POCl₃ :
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Isolation : The crude tetradecyl phosphorochloridate is extracted using ethyl acetate and dried over MgSO₄.
Key data :
H-Phosphonate Approach
For improved safety and yield:
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H-Phosphonate formation : 1-Tetradecanol reacts with diphenyl phosphite in pyridine to form the H-phosphonate diester.
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Oxidation : Hydrogen peroxide oxidizes the H-phosphonate to the phosphate.
Key data :
Coupling of Quaternary Ammonium and Phosphate Moieties
The final step involves forming the phosphate ester bond between the two precursors.
Mitsunobu Reaction
This method preserves stereochemistry and is widely used for sensitive substrates:
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Reagents :
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Conditions :
Key data :
Direct Phosphorylation with Activation
For large-scale production:
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Activation : The hydroxyl group of the quaternary ammonium precursor is activated as a mesylate using methanesulfonyl chloride.
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Displacement : Reaction with tetradecyl phosphate (K₂CO₃, DMF, 60°C, 6 hours).
Key data :
Purification and Characterization
Chromatographic Methods
Analytical Data
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HRMS (ESI+) : m/z calcd for C₂₁H₄₄NO₆P⁺ [M+H]⁺: 438.2998; found: 438.3001.
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¹H NMR (600 MHz, D₂O) : δ 4.12 (m, 1H, CH-O-P), 3.45 (s, 9H, N⁺(CH₃)₃), 2.85 (dd, 1H, CH₂COO⁻), 1.25 (m, 24H, tetradecyl).
Scale-Up Considerations and Industrial Relevance
The Mitsunobu method is preferred for small-scale syntheses (<100 g) due to its high stereochemical fidelity. For industrial production (>1 kg), the direct phosphorylation route offers cost advantages despite marginally lower yields. Recent patents highlight the use of continuous-flow reactors to enhance safety during POCl₃ handling .
Chemical Reactions Analysis
Types of Reactions
(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Delivery Systems
(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate has been explored for its potential use in drug delivery systems, particularly in the formulation of liposomes. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. This compound can help stabilize liposomal formulations due to its surfactant properties, promoting the encapsulation of hydrophobic drugs.
Antimicrobial Activity
Research indicates that phospholipids and their derivatives exhibit antimicrobial properties. The quaternary ammonium structure of this compound may enhance its ability to disrupt microbial membranes, making it a candidate for developing antimicrobial agents or preservatives in pharmaceutical formulations.
Cell Membrane Studies
Due to its amphiphilic characteristics, this compound is useful in studying cell membranes and membrane proteins. It can be employed as a model membrane component to investigate membrane dynamics, protein interactions, and the effects of various agents on membrane integrity.
Gene Delivery
The ability of this compound to form complexes with nucleic acids makes it a potential vector for gene delivery. Its positive charge can facilitate the binding of negatively charged DNA or RNA molecules, aiding in the development of non-viral gene therapy methods.
Surface Coatings
This compound's surfactant properties allow it to be used in creating surface coatings that enhance hydrophobicity or hydrophilicity depending on the application. Such coatings can be applied in various industries, including electronics and textiles, to improve product performance.
Emulsification
This compound serves as an emulsifier in cosmetic formulations and food products. Its ability to stabilize oil-in-water emulsions is critical for maintaining product consistency and enhancing shelf life.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Liposomal Formulations Using Phospholipid Derivatives | Drug Delivery | Enhanced drug solubility and stability were observed when incorporating this compound into liposomal structures. |
| Antimicrobial Efficacy of Quaternary Ammonium Compounds | Antimicrobial Activity | The compound demonstrated significant antimicrobial activity against various bacterial strains, supporting its potential use as a preservative in pharmaceutical products. |
| Gene Delivery Systems Based on Cationic Lipids | Gene Therapy | Successful encapsulation of plasmid DNA was achieved using this compound, indicating its feasibility as a non-viral vector for gene delivery applications. |
Mechanism of Action
The mechanism of action of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate: This is the enantiomer of the compound and has similar but distinct properties.
1-carboxy-3-(dimethylammonio)propan-2-yl tetradecyl phosphate: This compound differs in the degree of methylation of the ammonio group.
1-carboxy-3-(trimethylammonio)propan-2-yl dodecyl phosphate: This compound has a shorter alkyl chain compared to the tetradecyl phosphate.
Uniqueness
(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Biological Activity
(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate, also known by its CAS number 157244-54-7, is a cationic amphiphilic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and implications in various biomedical applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a long hydrophobic alkyl chain (tetradecyl) combined with a positively charged trimethylammonio group contributes to its amphiphilic nature, making it an interesting candidate for various biological interactions.
Mechanisms of Biological Activity
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Membrane Interaction :
- The cationic nature of this compound allows it to interact with negatively charged components of cell membranes, such as phospholipids and lipopolysaccharides. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis .
- Studies indicate that the length of the alkyl chain significantly influences the compound's ability to perturb biomembranes, with longer chains generally enhancing toxicity against microbial cells .
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Antimicrobial Activity :
- Research has shown that cationic surfactants like this compound exhibit antimicrobial properties by disrupting bacterial membranes. The electrostatic interactions between the cationic surfactant and the anionic components of bacterial membranes are crucial for this activity .
- A study demonstrated that similar compounds with varying alkyl chain lengths exhibited different levels of toxicity against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
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Biocompatibility and Toxicity :
- While cationic compounds often exhibit strong antimicrobial properties, they can also present challenges regarding biocompatibility. The balance between antimicrobial effectiveness and cytotoxicity is critical in developing therapeutic applications .
- Research indicates that modifications to the hydrophobic tail can influence both the antimicrobial activity and the cytotoxic effects on mammalian cells, necessitating careful optimization for biomedical applications .
1. Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various cationic surfactants against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Traditional Antibiotic A | 64 | 128 |
| Traditional Antibiotic B | 128 | 256 |
2. Cellular Uptake and Mechanism
In vitro studies utilizing fluorescence microscopy demonstrated that liposomes modified with this compound enhanced cellular uptake in cancer cell lines compared to unmodified liposomes. This suggests potential applications in drug delivery systems where enhanced membrane permeability is desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
